Trifluralin-Imazaquin mixt.

Description

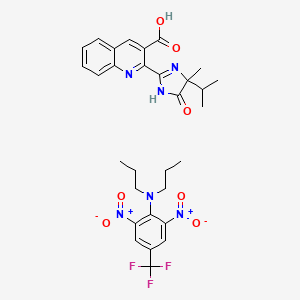

Trifluralin-Imazaquin mixture is a dual-action herbicide formulation combining Trifluralin (a pre-emergent dinitroaniline herbicide) and Imazaquin (a post-emergent imidazolinone herbicide). This combination targets broadleaf weeds and grasses by inhibiting root development (Trifluralin) and acetolactate synthase (ALS) enzyme activity (Imazaquin). It is widely used in soybean and legume crops for extended weed control.

Properties

CAS No. |

119578-88-0 |

|---|---|

Molecular Formula |

C30H33F3N6O7 |

Molecular Weight |

646.6 g/mol |

IUPAC Name |

2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline;2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)quinoline-3-carboxylic acid |

InChI |

InChI=1S/C17H17N3O3.C13H16F3N3O4/c1-9(2)17(3)16(23)19-14(20-17)13-11(15(21)22)8-10-6-4-5-7-12(10)18-13;1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h4-9H,1-3H3,(H,21,22)(H,19,20,23);7-8H,3-6H2,1-2H3 |

InChI Key |

GNJZPYGPEKKVOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-].CC(C)C1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Substitution: Both trifluralin and imazaquin can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives

Common Reagents and Conditions

Trifluralin: Common reagents include nitric acid, sulfuric acid, and various solvents for purification.

Major Products Formed

Scientific Research Applications

Chemistry

Trifluralin: Used as a model compound in studies of photodegradation and environmental fate of herbicides.

Imazaquin: Studied for its selective herbicidal activity and its interactions with acetolactate synthase.

Biology

Trifluralin: Investigated for its effects on soil microbial communities and functions.

Imazaquin: Studied for its impact on plant physiology and weed control efficacy.

Medicine

Trifluralin: Limited applications in medicine, primarily studied for its toxicological effects.

Imazaquin: No significant medical applications, mainly used in agricultural research.

Industry

Mechanism of Action

Comparison with Similar Compounds

Key Properties:

- Trifluralin : Low solubility in water (0.3 mg/L), high soil adsorption, and volatility.

- Imazaquin : Moderate water solubility (120 mg/L), systemic activity, and soil persistence.

Comparison with Similar Compounds

Due to the lack of specific data in the provided evidence, the comparison below is based on general agricultural research.

Table 1: Comparison of Trifluralin-Imazaquin with Other Herbicide Mixtures

| Mixture | Active Compounds | Mode of Action | Application Rate (kg/ha) | Soil Half-Life (Days) | Key Crops |

|---|---|---|---|---|---|

| Trifluralin-Imazaquin | Trifluralin + Imazaquin | Root inhibition + ALS inhibition | 0.5–1.2 | 60–90 (Trifluralin) | Soybeans, Legumes |

| Atrazine + S-metolachlor | Atrazine + S-metolachlor | PS-II inhibition + shoot/root inhibition | 1.0–2.5 | 60–150 (Atrazine) | Corn, Sugarcane |

| Glyphosate + 2,4-D | Glyphosate + 2,4-D | EPSPS inhibition + auxin mimicry | 0.8–1.5 | 7–14 (Glyphosate) | Cereals, Pastures |

Key Findings:

- Efficacy: Trifluralin-Imazaquin provides dual pre- and post-emergent control, whereas Atrazine-based mixtures focus on broad-spectrum residual control. Glyphosate mixtures are non-selective and require careful timing .

- Atrazine mixtures face stricter regulations due to groundwater contamination risks.

- Resistance Management : Imazaquin’s ALS-inhibiting action overlaps with resistance risks seen in other ALS inhibitors (e.g., chlorimuron-ethyl), unlike Trifluralin’s unique microtubule disruption .

Limitations of Available Evidence

The synthesis methods for phosphazenes and spectroscopic analyses of formazans are unrelated to agricultural herbicides. For a rigorous comparison, consult peer-reviewed studies from journals like Weed Science or Pest Management Science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.